H-グリシン-フェニルアラニン-Pna

概要

説明

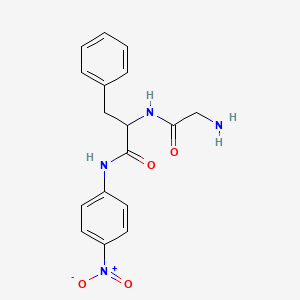

H-Gly-Phe-Pna, also known as Glycyl-L-phenylalanine p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays to measure the activity of proteolytic enzymes. This compound is particularly valuable in the study of enzymes such as cathepsin C and other proteases that cleave peptide bonds.

科学的研究の応用

H-Gly-Phe-Pna is widely used in scientific research for the following applications:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes in various biological samples.

Drug Development: Used in screening assays to identify inhibitors of proteolytic enzymes, which are potential therapeutic agents.

Biochemical Studies: Helps in understanding the specificity and kinetics of enzyme-substrate interactions.

Clinical Diagnostics: Employed in diagnostic assays to detect enzyme deficiencies or abnormalities in clinical samples.

作用機序

Mode of Action

The specific mechanism of H-Gly-Phe-Pna’s action remains somewhat elusive . It’s postulated that H-Gly-Phe-Pna could function as an antioxidant and anti-inflammatory agent . It possibly scavenges free radicals and curtails inflammation by limiting the release of pro-inflammatory cytokines . There’s also speculation that H-Gly-Phe-Pna might shelter cells by adjusting the activity of certain enzymes .

Biochemical Pathways

H-Gly-Phe-Pna is involved in the biochemical pathways related to inflammation and oxidative stress . By acting as an antioxidant and anti-inflammatory agent, H-Gly-Phe-Pna can influence these pathways and their downstream effects . The compound’s potential to adjust the activity of certain enzymes also suggests its involvement in enzymatic pathways .

Result of Action

The molecular and cellular effects of H-Gly-Phe-Pna’s action are primarily related to its antioxidant and anti-inflammatory activities . By scavenging free radicals, H-Gly-Phe-Pna can protect cells from oxidative damage . Its anti-inflammatory activity, which involves limiting the release of pro-inflammatory cytokines, can help to mitigate inflammation at the cellular level .

生化学分析

Biochemical Properties

H-Gly-Phe-Pna plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes, including dipeptidyl peptidase I (cathepsin C). Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the amino terminus of peptides and proteins. The interaction between H-Gly-Phe-Pna and cathepsin C involves the cleavage of the peptide bond between glycine and phenylalanine, resulting in the release of p-nitroaniline. This interaction is essential for studying the enzymatic activity and kinetics of cathepsin C and other related proteases .

Cellular Effects

H-Gly-Phe-Pna influences various cellular processes by serving as a substrate for proteolytic enzymes that regulate protein turnover and degradation. The cleavage of H-Gly-Phe-Pna by cathepsin C and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitroaniline upon cleavage can be used to monitor the activity of proteases involved in cellular processes such as apoptosis, autophagy, and immune responses .

Molecular Mechanism

The molecular mechanism of H-Gly-Phe-Pna involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of H-Gly-Phe-Pna to the active site of enzymes like cathepsin C, where specific amino acid residues interact with the substrate to catalyze the cleavage reaction. The resulting p-nitroaniline can be detected spectrophotometrically, providing insights into enzyme activity and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Phe-Pna can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. H-Gly-Phe-Pna is generally stable when stored at low temperatures (e.g., -20°C) but may degrade over time if exposed to higher temperatures or light. Long-term studies have shown that the use of H-Gly-Phe-Pna in in vitro assays can provide consistent results for enzyme activity measurements, although the stability of the compound should be regularly monitored to ensure accuracy .

Dosage Effects in Animal Models

The effects of H-Gly-Phe-Pna in animal models can vary with different dosages. At lower doses, H-Gly-Phe-Pna is typically well-tolerated and can be used to study enzyme activity without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. It is essential to determine the appropriate dosage range for each specific study to avoid toxicity while obtaining reliable data on enzyme activity .

Metabolic Pathways

H-Gly-Phe-Pna is involved in metabolic pathways related to protein degradation and amino acid metabolism. The cleavage of H-Gly-Phe-Pna by proteolytic enzymes results in the release of glycine, phenylalanine, and p-nitroaniline. These products can enter various metabolic pathways, with glycine and phenylalanine being further metabolized through pathways such as glycolysis and the tricarboxylic acid cycle. The involvement of H-Gly-Phe-Pna in these pathways highlights its role in studying metabolic flux and enzyme kinetics .

Transport and Distribution

Within cells and tissues, H-Gly-Phe-Pna is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific amino acid transporters. Once inside the cell, H-Gly-Phe-Pna may localize to lysosomes, where it interacts with proteolytic enzymes like cathepsin C. The distribution of H-Gly-Phe-Pna within cells can influence its accessibility to target enzymes and its overall effectiveness in biochemical assays .

Subcellular Localization

H-Gly-Phe-Pna primarily localizes to lysosomes within cells, where it serves as a substrate for lysosomal proteases such as cathepsin C. The subcellular localization of H-Gly-Phe-Pna is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity of H-Gly-Phe-Pna in lysosomes is crucial for studying the function of lysosomal enzymes and their role in cellular processes such as autophagy and protein degradation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Phe-Pna involves the coupling of glycyl and phenylalanine residues with p-nitroaniline. The process typically includes the following steps:

Protection of Amino Groups: The amino groups of glycine and phenylalanine are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

Coupling Reaction: The protected amino acids are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the free peptide.

Attachment of p-Nitroaniline: The peptide is then coupled with p-nitroaniline using similar coupling reagents and conditions.

Industrial Production Methods: Industrial production of H-Gly-Phe-Pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions: H-Gly-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between glycine and phenylalanine releases p-nitroaniline, which can be measured spectrophotometrically.

Common Reagents and Conditions:

Enzymes: Proteolytic enzymes such as cathepsin C, trypsin, and chymotrypsin.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer to maintain pH.

Temperature: Reactions are typically carried out at physiological temperatures (37°C).

Major Products: The major product of the enzymatic hydrolysis of H-Gly-Phe-Pna is p-nitroaniline, which is a chromogenic compound that absorbs light at 405 nm.

類似化合物との比較

Glycyl-L-phenylalanine 4-methylcoumarin: Another chromogenic substrate used for similar enzyme assays.

Succinyl-Ala-Ala-Pro-Phe-pNA: A substrate used for measuring the activity of prolyl-specific peptidases.

Benzoyl-L-arginine p-nitroanilide: Used for trypsin activity assays.

Uniqueness: H-Gly-Phe-Pna is unique due to its specific cleavage by cathepsin C and other proteases, making it a valuable tool for studying these enzymes. Its chromogenic nature allows for easy and accurate measurement of enzyme activity.

特性

IUPAC Name |

2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDZCZRECXTRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393159 | |

| Record name | H-Gly-Phe-pNA HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21027-72-5 | |

| Record name | H-Gly-Phe-pNA HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。